[4-(3-bromophenoxy)butyl]dimethylamine oxalate
Overview
Description
[4-(3-bromophenoxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20BrNO5 and its molecular weight is 362.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.05249 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Systems in Organic Synthesis
The use of [4-(3-bromophenoxy)butyl]dimethylamine oxalate and related compounds in catalytic systems has been explored in organic synthesis. For example, copper-catalyzed hydroxylation of aryl halides under mild conditions has been demonstrated using related bromophenols (Xia et al., 2016).
Catalysis in Environmental Applications
In environmental science, the reactivity of bromophenols, similar to this compound, has been studied in processes like water treatment. The oxidation of bromophenols during water treatment with potassium permanganate is an example of such application (Jiang et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of bromophenols, which are structurally related to this compound, have been synthesized and studied for their inhibition profiles against various enzymes. These include enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Bayrak et al., 2017).
Antioxidant Research
The compound and its derivatives have been studied for their antioxidant properties. For example, synthesis and reactivity of some dimethyl-3-pyridinols, structurally similar to this compound, have been reported, indicating their potential as antioxidants (Wijtmans et al., 2004).
Material Science
In the field of material science, the reactivity of compounds like this compound has been explored in the synthesis of novel materials. For instance, enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks have been developed using similar bromophenols (Fischer et al., 2013).
Properties
IUPAC Name |
4-(3-bromophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.C2H2O4/c1-14(2)8-3-4-9-15-12-7-5-6-11(13)10-12;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHPOJJZKQCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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